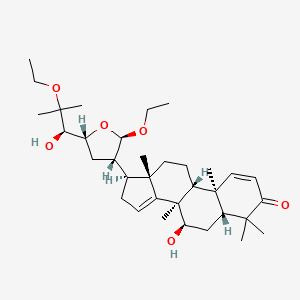
Protoxylocarpin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protoxylocarpin C is a limonoid. It has a role as a metabolite.
Applications De Recherche Scientifique
1. Potential in Cancer Treatment
Protoxylocarpin C, found in seed kernels of Xylocarpus granatum, has been evaluated for its cytotoxic activity against various human tumor cell lines. This suggests potential applications in cancer treatment, particularly as a compound of interest for developing new anticancer drugs. The study by Pudhom et al. (2009) in the "Journal of Natural Products" details this aspect (Pudhom et al., 2009).
2. Interaction with Oncogenes
Protoxylocarpin C may be involved in interactions with proto-oncogenes, molecules that play a significant role in cell proliferation and tumorigenesis. A study by Fanidi et al. (1992) in "Nature" discusses the cooperative interaction between proto-oncogenes, which could provide insights into the potential mechanisms of action of protoxylocarpin C in cancer biology (Fanidi et al., 1992).
3. Chemical Transformations and Synthesis
The transformation of protoxylocarpin C and similar compounds into other chemical structures is a key area of research. Valpuesta et al. (2002) demonstrated the transformation of protopines into berbines, which can aid in understanding the chemical behavior and potential applications of protoxylocarpin C in medicinal chemistry (Valpuesta et al., 2002).
4. Biological Activities
Research into the biological activities of protoxylocarpin C, especially in relation to antibacterial properties, is also notable. Yuanyuan et al. (2019) explored the synthesis and antibacterial activity of natural chalcones, which could be related to the properties of protoxylocarpin C, providing a basis for its potential use in antibacterial applications (Yuanyuan et al., 2019).
5. Epigenetic Regulation
Emerging evidence suggests a role for protoxylocarpin C-like compounds in epigenetic regulation. Young et al. (2015) discussed how certain compounds influence the activity of the genome by regulating epigenomic processes, which could include protoxylocarpin C or its derivatives (Young et al., 2015).
Propriétés
Nom du produit |
Protoxylocarpin C |
|---|---|
Formule moléculaire |
C34H54O6 |
Poids moléculaire |
558.8 g/mol |
Nom IUPAC |
(5R,7R,8R,9R,10R,13S,17S)-17-[(2R,3S,5R)-2-ethoxy-5-[(1R)-2-ethoxy-1-hydroxy-2-methylpropyl]oxolan-3-yl]-7-hydroxy-4,4,8,10,13-pentamethyl-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C34H54O6/c1-10-38-29-20(18-22(40-29)28(37)31(5,6)39-11-2)21-12-13-23-32(21,7)16-14-24-33(8)17-15-26(35)30(3,4)25(33)19-27(36)34(23,24)9/h13,15,17,20-22,24-25,27-29,36-37H,10-12,14,16,18-19H2,1-9H3/t20-,21-,22+,24+,25-,27+,28+,29+,32-,33+,34-/m0/s1 |
Clé InChI |
OFUNGYZREUEBNU-YCDMDWGMSA-N |
SMILES isomérique |
CCO[C@H]1[C@@H](C[C@@H](O1)[C@H](C(C)(C)OCC)O)[C@@H]2CC=C3[C@]2(CC[C@H]4[C@]3([C@@H](C[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)O)C)C |
SMILES canonique |
CCOC1C(CC(O1)C(C(C)(C)OCC)O)C2CC=C3C2(CCC4C3(C(CC5C4(C=CC(=O)C5(C)C)C)O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



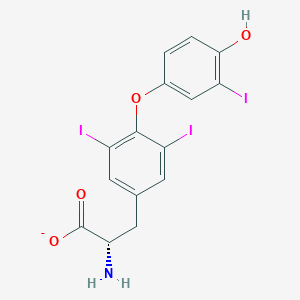
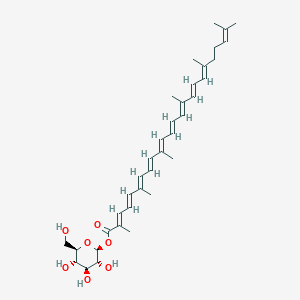
![3-Oxa-12,20-diazapentacyclo[10.8.0.01,5.06,11.014,19]icosa-6,8,10,14,16,18-hexaene-4,13-dione](/img/structure/B1265053.png)
![2-(4-morpholinyl)-N'-[(2-nitrophenyl)-oxomethyl]-4-thiazolecarbohydrazide](/img/structure/B1265055.png)
![[S,(+)]-4-Methylnonane](/img/structure/B1265057.png)
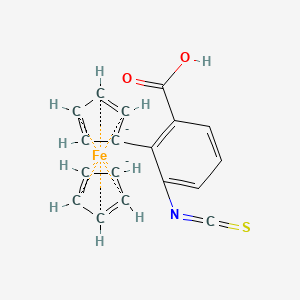
![9-(dimethylamino)-2,2,4,11,11-pentamethyl-1-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1265060.png)
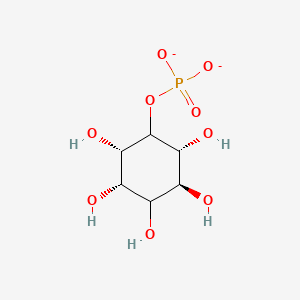
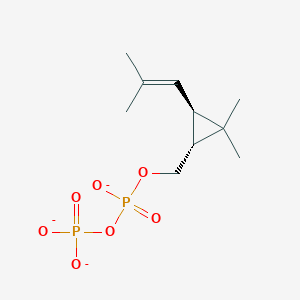
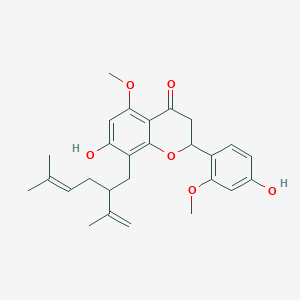
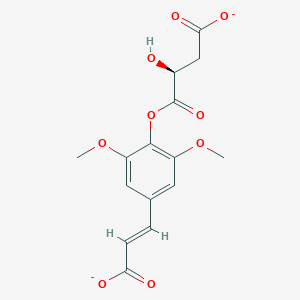
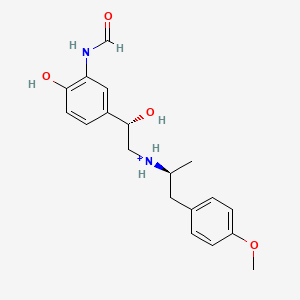
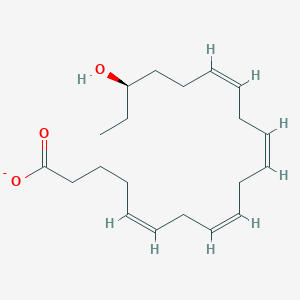
![4-[[(1R)-6,7-Dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol](/img/structure/B1265073.png)